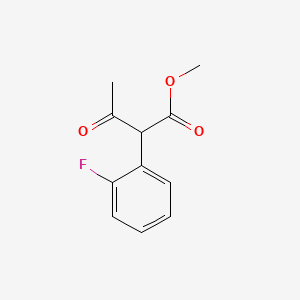

Methyl 2-(2-fluorophenyl)-3-oxobutanoate

Description

Properties

Molecular Formula |

C11H11FO3 |

|---|---|

Molecular Weight |

210.20 g/mol |

IUPAC Name |

methyl 2-(2-fluorophenyl)-3-oxobutanoate |

InChI |

InChI=1S/C11H11FO3/c1-7(13)10(11(14)15-2)8-5-3-4-6-9(8)12/h3-6,10H,1-2H3 |

InChI Key |

DXISVZJSLNIQIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1F)C(=O)OC |

Origin of Product |

United States |

Significance of Fluorine Incorporation in Organic Molecules for Advanced Synthetic Applications

The introduction of fluorine into organic molecules is a powerful strategy in modern drug design and materials science. numberanalytics.com Approximately 20% of all pharmaceuticals and about 50% of agrochemicals contain at least one fluorine atom, a testament to its profound impact on molecular properties. chinesechemsoc.orgcas.cnnih.gov The unique characteristics of the fluorine atom, such as its small size and high electronegativity, allow it to act as a "magic bullet" in modifying a compound's biological and physical attributes. nih.govbenthamscience.com

Judicious placement of fluorine can lead to significant improvements in several key parameters:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. Replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond can block sites of oxidation, thereby increasing the drug's half-life and bioavailability. researchgate.netnih.govnih.gov

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, influencing its pKa and its ability to form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with target proteins or receptors. nih.govbenthamscience.com This can lead to enhanced potency and selectivity.

Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes, such as the blood-brain barrier. researchgate.netnih.govbenthamscience.com This is a critical factor for drugs targeting the central nervous system.

The strategic incorporation of fluorine is a key tactic for optimizing drug candidates, transforming a promising lead compound into a viable therapeutic agent. researchgate.net

| Property Influenced by Fluorine | Effect of Incorporation | Rationale |

| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic cleavage. nih.govnih.gov |

| Binding Affinity | Enhanced | Fluorine's electronegativity can modify electronic interactions with target receptors. nih.govbenthamscience.com |

| Lipophilicity | Increased | Can improve the molecule's ability to cross biological membranes. researchgate.netbenthamscience.com |

| pKa Modulation | Altered | The electron-withdrawing nature of fluorine can change the acidity/basicity of nearby functional groups. researchgate.net |

Structural Classification and General Reactivity of β Keto Esters As Versatile Synthetic Intermediates

β-Keto esters are organic compounds characterized by a ketone functional group located at the β-carbon relative to an ester group. fiveable.mefiveable.me This unique structural arrangement, possessing both electrophilic and nucleophilic reaction sites, makes them exceptionally versatile and valuable intermediates in organic synthesis. researchgate.netrsc.org They serve as foundational building blocks for constructing a wide array of complex molecules, from pharmaceuticals to natural products. fiveable.mersc.org

The reactivity of β-keto esters is dominated by the chemistry of the α-carbon, the methylene (B1212753) group situated between the two carbonyl groups.

Acidity and Enolate Formation: The protons on the α-carbon are significantly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting conjugate base (the enolate). fiveable.mefiveable.me Treatment with a base readily deprotonates the α-carbon to form a highly reactive enolate ion.

Nucleophilic Reactions: The enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. This includes alkylation, where the enolate attacks an alkyl halide, and condensation reactions like the Claisen condensation. fiveable.mefiveable.me

Further Transformations: The dual functionality of β-keto esters allows for subsequent chemical modifications. The ketone can be reduced to an alcohol, and the ester can be hydrolyzed and decarboxylated to yield a ketone, providing a pathway to α-substituted ketones. mdpi.comnih.gov

This versatile reactivity profile allows chemists to use β-keto esters as key synthons for elaborating molecular complexity. researchgate.net

| Reaction Type | Description |

| Deprotonation | A base removes the acidic α-proton to form a resonance-stabilized enolate. fiveable.me |

| Alkylation | The enolate acts as a nucleophile, attacking an electrophile (e.g., an alkyl halide) to form a new C-C bond at the α-position. fiveable.me |

| Claisen Condensation | The enolate of one ester attacks the carbonyl group of another ester, forming a new β-keto ester. fiveable.mefiveable.meresearchgate.net |

| Decarboxylation | Upon hydrolysis of the ester to a carboxylic acid, the resulting β-keto acid can readily lose CO₂ upon heating to yield a ketone. rsc.orgnih.gov |

| Cyclization | Intramolecular reactions can be used to form cyclic compounds, which are important frameworks in many natural products and drugs. fiveable.me |

Overview of Contemporary Research Trends in Fluorinated β Keto Ester Chemistry

Direct Fluorination Strategies for β-Keto Esters

Direct fluorination of the α-position of β-keto esters is a primary strategy for the synthesis of compounds like Methyl 2-(2-fluorophenyl)-3-oxobutanoate. This can be broadly categorized into electrophilic and nucleophilic approaches.

Electrophilic Fluorination Protocols

Electrophilic fluorination is a widely employed method that involves the reaction of an enol or enolate form of the β-keto ester with an electrophilic fluorine source ("F+"). nih.gov The development of stable and manageable electrophilic fluorinating reagents has been a significant advancement in this field. nih.gov

Chiral metal complexes have proven effective in catalyzing the enantioselective fluorination of β-keto esters. nih.gov These catalysts act as Lewis acids, activating the β-keto ester towards fluorination. mdpi.com

A pioneering example is the use of a Ti/TADDOL complex with Selectfluor® as the fluorine source, which yielded fluorinated products with enantiomeric excesses (ee) ranging from 62–90%. nih.gov Copper complexes, particularly with bis(oxazoline) ligands, have also been utilized. For instance, the fluorination of ethyl 2-benzyl-3-oxobutanoate using a Cu/diphenylamine-linked bis(oxazoline) catalyst in a ball mill system resulted in a 60% yield and 61% ee. mdpi.com Furthermore, an Fe(III)-salan complex has demonstrated high efficiency, affording the fluorinated product of a β-keto ester in 87% yield and 94% ee. mdpi.com

| Catalyst System | Fluorinating Reagent | Substrate Example | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Ti/TADDOL | Selectfluor® | α-substituted acyclic β-keto esters | - | 62-90 | nih.gov |

| Cu/diphenylamine-linked bis(oxazoline) | - | ethyl 2-benzyl-3-oxobutanoate | 60 | 61 | mdpi.com |

| Fe(III)-salan | - | β-keto ester 34 | 87 | 94 | mdpi.com |

Organocatalysis offers a metal-free alternative for the asymmetric α-fluorination of β-keto esters. Phase-transfer catalysis (PTC) has emerged as a powerful tool in this context. nih.gov Chiral quaternary ammonium salts, often derived from Cinchona alkaloids, are commonly employed as catalysts. These catalysts facilitate the transfer of the β-keto ester enolate from the aqueous or solid phase to the organic phase where it reacts with the electrophilic fluorine source. This methodology has been successfully applied to the enantioselective fluorination of a variety of β-keto esters. rsc.org

The development of stable, easy-to-handle electrophilic fluorinating reagents has been crucial for the advancement of α-fluorination of β-keto esters. nih.gov Two of the most prominent reagents are N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). nih.govbeilstein-journals.orgnih.gov

NFSI is a crystalline solid that serves as a source of electrophilic fluorine and is compatible with a variety of reaction conditions, including mechanochemical methods. beilstein-journals.orgnih.govresearchgate.net It has been successfully used in the asymmetric fluorination of β-keto esters. beilstein-journals.orgnih.gov Selectfluor® is another widely used, commercially available electrophilic fluorinating agent. wikipedia.org It is a salt that is more reactive than NFSI and is often the reagent of choice in metal-catalyzed and organocatalyzed fluorination reactions. nih.govorganic-chemistry.orgnih.gov

| Reagent Name | Acronym | Key Features | Reference |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, bench-stable, versatile. | nih.govbeilstein-journals.orgnih.gov |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, commercially available salt. | nih.govwikipedia.orgorganic-chemistry.orgnih.gov |

Nucleophilic Fluorination Methodologies

While electrophilic fluorination is more common for β-keto esters, nucleophilic approaches exist. nih.gov These methods often involve an "umpolung" strategy where a derivative of the β-keto ester is made to be electrophilic at the α-position to react with a nucleophilic fluoride source. nih.gov For example, α-diazo-β-ketoesters can react with a nucleophilic fluoride source, such as HBF4·Et2O, to produce α-fluoro-β-ketoesters. ucla.edu Another approach involves the oxidative fluorination of β-keto esters using a nucleophilic fluoride source like Et3N·3HF in the presence of a chiral iodoarene organocatalyst and an oxidant. nih.gov

Deoxofluorination of β-Keto Esters to gem-Difluoro Compounds (e.g., with Sulfur Tetrafluoride)

Deoxofluorination is a process where a carbonyl group is converted into a gem-difluoro group (-CF2-). Sulfur tetrafluoride (SF4) is a potent reagent for this transformation. researchgate.netresearchgate.netacs.org The reaction of a β-keto ester with SF4 leads to the corresponding β,β-difluoro ester. researchgate.netresearchgate.net This reaction can be challenging due to the hazardous nature of SF4, which is a toxic gas, often requiring the use of autoclaves and specialized handling procedures. researchgate.netacs.org Despite these challenges, SF4 is a highly effective reagent for the synthesis of gem-difluoro compounds, which are important motifs in medicinal chemistry. researchgate.netthieme.dethieme-connect.com The reaction is typically carried out in the presence of a catalyst or an additive, and the conditions can be optimized to improve yield and selectivity. researchgate.netresearchgate.netacs.org

Construction of the β-Keto Ester Scaffold via Carbon-Carbon Bond Formation

The formation of the core β-keto ester structure is a critical step in the synthesis of the target compound. This is typically achieved through reactions that create a new carbon-carbon bond, linking the aryl moiety to the keto-ester fragment.

A classic and widely employed method for the synthesis of β-keto esters is the Claisen condensation. In a hypothetical approach to this compound, a mixed Claisen condensation could be envisioned between methyl 2-fluorophenylacetate and a suitable acetylating agent like acetyl chloride or acetic anhydride in the presence of a strong base. The base, such as sodium ethoxide or sodium hydride, deprotonates the α-carbon of methyl 2-fluorophenylacetate to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. Subsequent protonation yields the desired β-keto ester.

Alternatively, the acylation of a pre-formed enolate of methyl acetoacetate with a 2-fluorophenyl halide derivative under palladium catalysis (e.g., Buchwald-Hartwig amination conditions adapted for C-C bond formation) represents another potential route. However, controlling the regioselectivity and preventing self-condensation of methyl acetoacetate are key challenges in these approaches.

The general mechanism for a crossed Claisen condensation is as follows:

Enolate Formation: A strong base removes an α-proton from the ester (e.g., methyl 2-fluorophenylacetate).

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the second ester or acylating agent.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination: The leaving group (e.g., methoxide) is eliminated, reforming the carbonyl group.

Deprotonation/Protonation: The resulting β-keto ester is deprotonated by the base, driving the equilibrium. An acidic workup is required to protonate the enolate and isolate the final product.

| Reactant 1 | Reactant 2 | Base | Product |

| Methyl 2-fluorophenylacetate | Acetyl Chloride | Sodium Hydride | This compound |

| Methyl acetoacetate | 2-Fluorobenzoyl chloride | Sodium Ethoxide | This compound |

This table represents plausible reaction schemes based on general principles of condensation and acylation reactions.

More modern approaches to β-keto ester synthesis involve C-H insertion reactions. A notable example is the boron trifluoride etherate (BF₃·OEt₂)-catalyzed formal C-H insertion of a diazoacetate, such as methyl diazoacetate, into an aldehyde. acs.org In the context of synthesizing this compound, this would involve the reaction of 2-fluorobenzaldehyde with methyl diazoacetate in the presence of BF₃·OEt₂. This method is advantageous as it often proceeds under mild conditions and can be adapted for continuous flow systems. acs.org

The proposed mechanism involves the activation of the aldehyde by the Lewis acid catalyst, BF₃·OEt₂, followed by nucleophilic attack by the diazo compound. Subsequent rearrangement and loss of nitrogen gas lead to the formation of the β-keto ester.

Rhodium(II) carboxylates are also highly effective catalysts for C-H insertion reactions of diazo compounds. organic-chemistry.orgnih.gov A rhodium-catalyzed reaction between a suitable 2-fluorophenyl-substituted substrate and a diazoacetoacetate derivative could provide another route to the target molecule. These reactions proceed via the formation of a rhodium carbene intermediate, which then undergoes insertion into a C-H bond. illinois.educaltech.edu

| Aldehyde | Diazo Compound | Catalyst | Product |

| 2-Fluorobenzaldehyde | Methyl diazoacetate | BF₃·OEt₂ | Methyl 2-formyl-2-(2-fluorophenyl)acetate |

| 2-Fluorobenzaldehyde | Methyl 2-diazo-3-oxobutanoate | Rh₂(OAc)₄ | Methyl 2-(2-fluorobenzoyl)-3-oxobutanoate |

This table illustrates potential C-H insertion strategies for the synthesis of related β-dicarbonyl compounds.

Another logical synthetic pathway starts from 2-fluorophenylacetic acid. This starting material can be readily converted to more reactive derivatives, such as the corresponding acid chloride or ester. For instance, treatment of 2-fluorophenylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield 2-fluorophenylacetyl chloride. This activated intermediate can then be reacted with the enolate of methyl acetate or a related acetyl synthon to form the desired β-keto ester.

A particularly effective method for this type of transformation is the reaction of the acid chloride with the magnesium enolate of a malonic acid half-ester, such as potassium methyl malonate, in the presence of a magnesium salt like magnesium chloride. This approach, often referred to as a malonic ester synthesis variant, can provide good yields of the target β-keto ester.

A plausible reaction sequence is outlined below:

Activation: 2-Fluorophenylacetic acid is converted to 2-fluorophenylacetyl chloride.

Enolate Formation: Potassium methyl malonate is treated with a magnesium salt to form the magnesium enolate.

Acylation: The magnesium enolate of potassium methyl malonate reacts with 2-fluorophenylacetyl chloride.

Decarboxylation: The resulting intermediate undergoes decarboxylation upon heating or under acidic conditions to yield this compound.

| Starting Material | Reagent 1 | Reagent 2 | Intermediate |

| 2-Fluorophenylacetic acid | SOCl₂ | Potassium methyl malonate/MgCl₂ | Methyl 2-(methoxycarbonyl)-3-(2-fluorophenyl)-3-oxopropanoate |

This table outlines a potential synthetic route from a 2-fluorophenylacetic acid derivative.

Chemoenzymatic and Biocatalytic Synthesis Approaches (focus on synthetic aspects)

Chemoenzymatic and biocatalytic methods offer powerful tools for the synthesis of complex molecules, often providing high levels of stereoselectivity under mild reaction conditions. While specific enzymatic routes to this compound are not extensively documented, general strategies for the synthesis of fluorinated β-keto esters can be considered.

One approach involves the use of polyketide synthases (PKSs). nih.govresearchgate.net Engineered PKS modules have been shown to accept fluorinated extender units, such as fluoromalonyl-CoA, to incorporate fluorine atoms into polyketide backbones. nih.govresearchgate.net A hypothetical biocatalytic synthesis could involve a genetically engineered microorganism that utilizes a 2-fluorophenyl-containing starter unit and an acetyl-extender unit to construct the target molecule.

Another relevant biocatalytic method is the use of ketoreductases (KREDs) for the stereoselective reduction of racemic α-fluoro-β-keto esters. alaska.edu While this is a transformation of a pre-existing β-keto ester, it highlights the utility of enzymes in manipulating these fluorinated scaffolds to produce enantiomerically pure building blocks for pharmaceuticals. The synthesis of the racemic α-fluoro-β-keto ester precursor itself can be achieved through chemical methods, followed by enzymatic resolution. alaska.edu For instance, a lipase could be used for the enantioselective hydrolysis of a racemic β-amino ester, a precursor to chiral β-amino acids. mdpi.com

| Enzymatic Approach | Substrate | Enzyme Class | Potential Product |

| Polyketide Synthesis | 2-Fluorophenylacetyl-CoA + Malonyl-CoA | Polyketide Synthase (engineered) | This compound |

| Kinetic Resolution | Racemic this compound | Lipase/Esterase | Enantiomerically enriched this compound |

This table illustrates potential chemoenzymatic strategies for the synthesis of the target compound or its chiral derivatives.

Flow Chemistry Techniques in Fluorinated β-Keto Ester Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the safe, efficient, and scalable production of chemical compounds. The synthesis of fluorinated β-keto esters is particularly well-suited to flow chemistry for several reasons, including improved heat and mass transfer, the ability to handle hazardous reagents and intermediates safely, and the potential for process automation and optimization.

The BF₃·OEt₂-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes to produce β-keto esters has been successfully implemented in a flow process. acs.org This approach offers a significant advantage in handling potentially explosive diazo compounds, as only small quantities are generated and consumed at any given time within the microreactor.

Furthermore, continuous flow techniques have been developed for fluorination reactions themselves. researchgate.net For example, the asymmetric fluorination of cyclic β-keto esters has been demonstrated using a chiral catalyst supported on polystyrene in a flow system. researchgate.net This allows for the efficient synthesis of chiral fluorinated building blocks with easy separation of the product from the catalyst. The selective decarboxylative fluorination of β-keto acids has also been transferred to a continuous flow process, enabling better control over reaction parameters and improved yields. researchgate.net

| Reaction Type | Key Features in Flow | Advantages |

| Diazoacetate C-H Insertion | Microreactor, precise temperature control | Safe handling of diazo compounds, improved scalability |

| Asymmetric Fluorination | Packed-bed reactor with supported catalyst | Catalyst recycling, high throughput |

| Decarboxylative Fluorination | Residence time control, rapid heating/cooling | Improved selectivity, higher yields |

This table summarizes the application of flow chemistry to the synthesis of fluorinated β-keto esters and related reactions.

Asymmetric Catalysis in α-Fluorination Reactions

The direct introduction of a fluorine atom at the α-position of a β-keto ester in a stereocontrolled manner is a challenging yet highly desirable transformation. Asymmetric catalysis, employing either chiral metal complexes or small organic molecules, has emerged as a powerful strategy to achieve this goal.

Chiral Lewis Acid Catalysis for Enantiocontrol

Chiral Lewis acids have been effectively utilized to catalyze the enantioselective fluorination of β-keto esters. These catalysts activate the substrate by coordinating to the carbonyl groups, thereby creating a chiral environment that directs the approach of an electrophilic fluorinating agent to one face of the enolate intermediate.

A significant breakthrough in this area was the use of titanium/TADDOL complexes with electrophilic fluorinating agents like Selectfluor®, which yielded fluorinated products with enantiomeric excesses (ee) ranging from 62–90%. nih.gov The chiral ligands and the metal center create a well-defined chiral pocket that effectively shields one face of the substrate enolate, leading to high levels of enantioselectivity. nih.govnih.gov

Subsequent research has explored a variety of metal-ligand combinations to improve both the efficiency and enantioselectivity of this reaction. nih.gov For instance, chiral bis(oxazoline)–copper complexes have been employed for the catalytic enantioselective fluorination of both cyclic and acyclic β-ketoesters. nih.govacs.org The addition of hexafluoroisopropanol (HFIP) was found to be crucial for achieving high enantioselectivity in some cases. nih.govacs.org Cationic palladium complexes with chiral ligands have also proven to be effective catalysts for the fluorination of β-ketoesters, affording products with high enantioselectivity. nih.gov Furthermore, novel chiral rare earth metal complexes bearing perfluorinated binaphthyl phosphate ligands have been developed for the asymmetric electrophilic fluorination of β-keto esters, achieving up to 88% ee. elsevierpure.com

A "dual activation" strategy, combining a chiral Lewis base catalyst with a transition metal-based Lewis acid cocatalyst, has been reported for the highly enantioselective α-fluorination of acid chlorides, which are precursors to β-keto esters. nih.govacs.orgnih.gov This approach generates metal-coordinated, chiral ketene enolates that are then fluorinated. nih.govacs.org More recently, a "trifunctional" catalysis system, which introduces a third Lewis acidic catalyst, has been shown to improve yields in the asymmetric α-fluorination of acid chlorides. nih.govacs.org

| Catalyst System | Fluorinating Agent | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ti/TADDOL complexes | Selectfluor® | Acyclic β-keto esters | 62–90% | nih.gov |

| Chiral bis(oxazoline)–copper complex | N/A | Cyclic and acyclic β-ketoesters | High | nih.govacs.org |

| Cationic palladium complex | NFSI | β-ketoesters | High | nih.gov |

| Sc[(R)-F8BNP]3 | 1-fluoropyridinium triflate (NFPY-OTf) | β-keto esters | Up to 88% | elsevierpure.com |

Chiral Organocatalysis for Stereoselective Fluorination

Chiral organocatalysis provides a metal-free alternative for the stereoselective synthesis of fluorinated compounds. These small organic molecules can activate substrates through various mechanisms, including the formation of chiral enamines or iminium ions.

Phase-transfer catalysis (PTC) has been successfully applied to the enantioselective fluorination of β-keto esters. nih.gov Chiral bifunctional phase-transfer catalysts featuring a binaphthyl core have demonstrated high enantioselectivities in the fluorination of cyclic β-keto esters. rsc.org

Cinchona alkaloid derivatives are another important class of organocatalysts that have been used for the enantioselective conjugate addition of α-fluoroketoesters to nitroolefins, leading to the formation of two consecutive chiral centers, one of which is a fluorinated quaternary carbon. nih.govrsc.org

More recently, a dual catalysis system combining chiral anion phase-transfer catalysis and enamine catalysis using protected amino acids has been developed for the asymmetric fluorination of α-branched cyclohexanones, generating quaternary fluorine-containing stereocenters with high enantioselectivities. acs.org Additionally, β,β-diaryl serines have been identified as effective bifunctional organocatalysts for the enantioselective fluorination of α-substituted β-diketones. chemistryviews.orgorganic-chemistry.org

| Catalyst Type | Reaction Type | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Chiral bifunctional phase-transfer catalysts | Fluorination | Cyclic β-keto esters | High enantioselectivities | rsc.org |

| Cinchona alkaloid derivatives | Conjugate addition | α-fluoroketoesters and nitroolefins | Formation of two consecutive chiral centers | nih.govrsc.org |

| Chiral anion phase-transfer and enamine catalysis | Fluorination | α-branched cyclohexanones | Generation of quaternary fluorine-containing stereocenters | acs.org |

| β,β-Diaryl serines | Fluorination | α-substituted β-diketones | High yields and enantioselectivities | chemistryviews.orgorganic-chemistry.org |

Enantioselective Trifluoromethylation and Trifluoromethylthiolation of β-Keto Esters

The introduction of a trifluoromethyl (CF3) or trifluoromethylthio (SCF3) group can significantly alter the biological activity of a molecule. mdpi.comnih.gov Developing enantioselective methods for the installation of these moieties is therefore of great interest. mdpi.comnih.gov

The enantioselective electrophilic trifluoromethylation of β-keto esters can be achieved using chiral catalysts. nii.ac.jprsc.org For example, chiral nonracemic guanidines acting as Brønsted bases can generate guanidinium enolates that react with electrophilic trifluoromethylating agents like Umemoto's reagent to afford α-CF3 β-keto esters with good enantioselectivity (60–70% ee). nii.ac.jprsc.org

Copper-catalyzed methods have also been developed for the highly enantioselective trifluoromethylation of β-ketoesters, achieving up to 99% ee under mild conditions using commercially available trifluoromethylating reagents. acs.orgacs.org

For the synthesis of α-SCF3-β-ketoesters, a strategy involving a chiral auxiliary has been successfully employed. mdpi.com Enantiopure enamines derived from a chiral diamine react with an electrophilic trifluoromethylthiolating agent to produce α-substituted-α-trifluoromethylthio-β-ketoesters with up to 91% ee after removal of the auxiliary. mdpi.com

| Reaction Type | Catalyst/Method | Reagent | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Trifluoromethylation | Chiral nonracemic guanidines | Umemoto's reagent | α-CF3 β-keto esters | 60–70% | nii.ac.jprsc.org |

| Trifluoromethylation | Copper-boxmi catalysis | Commercial CF3 reagents | α-CF3 β-keto esters | Up to 99% | acs.orgacs.org |

| Trifluoromethylthiolation | Chiral auxiliary (trans-1,2-diaminocyclohexane) | N-trifluoromethylthio saccharin | α-SCF3-β-ketoesters | Up to 91% | mdpi.com |

Diastereoselective Transformations of Fluorinated β-Keto Ester Derivatives

Once the fluorinated stereocenter is established, subsequent diastereoselective transformations can be used to build molecular complexity. The ketone and ester functionalities of the β-keto ester provide convenient handles for further synthetic manipulations.

For instance, the trifluoromethylated products of enantioselective catalysis can be diastereoselectively transformed into α-CF3 β-hydroxyesters with two adjacent quaternary stereocenters via a Grignard reaction. acs.org The Lewis acid-mediated reduction of α-alkyl-β-keto esters is another powerful method for achieving high diastereoselectivity. researchgate.net The choice of Lewis acid and reducing agent can control the formation of either the syn or anti diastereomer of the corresponding β-hydroxy ester. researchgate.net For example, strongly chelating Lewis acids like titanium tetrachloride favor the formation of the syn isomer, while non-chelating Lewis acids such as cerium chloride lead to the anti isomer. researchgate.net

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a classical yet reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org

In the context of fluorinated β-keto esters, chiral auxiliaries can be used to control the stereochemistry of the α-fluorination step. For example, chiral oxazolidinones, often referred to as Evans' auxiliaries, are widely used in asymmetric aldol and alkylation reactions and could be adapted for fluorination reactions. wikipedia.org Sulfur-based chiral auxiliaries derived from amino acids have also shown great promise in various asymmetric transformations. scielo.org.mx

A notable application is the synthesis of enantiomerically enriched α-SCF3-tetrasubstituted β-keto esters, where a chiral diamine is used as the auxiliary to form a chiral enamine intermediate. mdpi.com This intermediate then reacts with an electrophilic trifluoromethylthiolating agent, and subsequent removal of the auxiliary yields the desired product with high enantioselectivity. mdpi.com

Computational Chemistry and Theoretical Studies of Fluorinated β Keto Esters

Density Functional Theory (DFT) Applications for Molecular Systems

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For Methyl 2-(2-fluorophenyl)-3-oxobutanoate, DFT methods are employed to elucidate its fundamental chemical characteristics.

Geometrical Structure Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves optimizing its three-dimensional structure to find the most stable arrangement of its atoms—the global minimum on the potential energy surface. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform this optimization.

The presence of the rotatable bonds allows for multiple conformations. The key dihedral angles, such as the one between the fluorophenyl ring and the keto-ester backbone, are systematically varied to explore the conformational landscape. The keto-enol tautomerism inherent to β-keto esters is a critical aspect of this analysis. Computational studies show that the enol form is often stabilized by a strong intramolecular hydrogen bond. For this compound, the stability of different conformers is evaluated based on their calculated energies.

Table 1: Illustrative Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Keto and Enol forms) calculated at the B3LYP/6-311+G(d,p) level.

| Parameter | Bond/Angle | Keto Form (Illustrative Value) | Enol Form (Illustrative Value) |

| Bond Length | C-F | 1.35 Å | 1.36 Å |

| C=O (ketone) | 1.22 Å | 1.26 Å (ester C=O) | |

| C=O (ester) | 1.21 Å | - | |

| C-O (ester) | 1.34 Å | 1.35 Å | |

| C-C (backbone) | 1.52 Å, 1.54 Å | 1.45 Å, 1.38 Å | |

| O-H (enol) | - | 0.98 Å | |

| Bond Angle | F-C-C | 118.5° | 118.2° |

| O=C-C | 121.0° | 123.5° | |

| Dihedral Angle | F-C-C-C | Variable | Variable |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is typically localized over the enol or the π-system of the fluorophenyl ring, while the LUMO is often distributed over the carbonyl groups. The fluorine atom's electron-withdrawing nature can lower the energy of both the HOMO and LUMO. This analysis helps predict how the molecule will interact with electrophiles and nucleophiles.

Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound.

| Parameter | Symbol | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |

| HOMO-LUMO Energy Gap | ΔE | 5.3 |

| Ionization Potential | I ≈ -EHOMO | 6.5 |

| Electron Affinity | A ≈ -ELUMO | 1.2 |

| Chemical Hardness | η = (I-A)/2 | 2.65 |

| Electronegativity | χ = (I+A)/2 | 3.85 |

| Electrophilicity Index | ω = χ²/(2η) | 2.80 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP surface would show significant negative potential around the oxygen atoms of the carbonyl groups, making them prime sites for interaction with electrophiles or hydrogen bond donors. The fluorine atom also contributes to a region of negative potential. Positive potential is generally found around the hydrogen atoms.

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis allows for the quantification of electron delocalization and hyperconjugative interactions.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding and Electrostatic Interactions

The presence of carbonyl groups and the acidic α-hydrogen in β-keto esters makes them capable of forming hydrogen bonds. In its enol form, this compound can form a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a stable six-membered ring. Computational methods can quantify the energy of this interaction, typically found to be in the range of 10-20 kcal/mol, confirming its significance in stabilizing the enol tautomer.

Intermolecular interactions are also crucial, especially in the condensed phase. DFT can be used to model dimers or larger clusters of molecules to study the nature and strength of intermolecular hydrogen bonds and other electrostatic interactions that dictate the packing in the solid state and behavior in solution.

Quantum Chemical Calculations of Electronic Properties

Table 3: Illustrative Calculated Electronic Properties of this compound.

| Electronic Property | Symbol | Illustrative Calculated Value |

| Dipole Moment | µ | 3.5 D |

| Mean Polarizability | α | 150 a.u. |

| First Hyperpolarizability | β | 5 x 10-30 esu |

Dipole Moment Determinations and Charge Distribution Analysis

Computational methods, particularly Density Functional Theory (DFT), are employed to determine the molecular geometry and electronic properties of β-keto esters. researchgate.net The presence of electronegative atoms like fluorine and oxygen creates a non-uniform distribution of electron density within the molecule, resulting in a significant dipole moment.

Analysis of the charge distribution and molecular electrostatic potential (MEP) map helps identify the electrophilic and nucleophilic sites within the molecule. researchgate.net For a compound like this compound, the carbonyl carbons are electron-deficient (electrophilic), while the oxygen atoms and the π-system of the phenyl ring are electron-rich (nucleophilic). researchgate.net The fluorine atom's electron-withdrawing nature further influences the charge distribution on the aromatic ring. researchgate.net Computational studies on analogous β-keto esters have shown that substituents on the phenyl group significantly impact the electronic characteristics of the molecule. nih.gov

Table 1: Illustrative Analysis of Molecular Electrostatic Potential (MEP)

| Molecular Region | Charge Character | Implication for Reactivity |

|---|---|---|

| Carbonyl Oxygens | Negative (Red Region) | Sites for electrophilic attack |

| Carbonyl Carbons | Positive | Sites for nucleophilic attack |

| Phenyl Ring | π-electron density | Interaction with electrophiles |

This table is illustrative, based on general principles of MEP analysis for β-keto esters. researchgate.net

Energy Gap Calculations (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and its ability to undergo charge transfer. scirp.org

Table 2: Representative Frontier Orbital Energies for a β-Keto Ester Analog

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 |

| ELUMO | -1.816 |

Data is representative for an analogous heterocyclic compound and illustrates typical values obtained from DFT calculations. scirp.org

Computational Modeling for Stereoselectivity Prediction and Rationalization

Computational modeling is instrumental in understanding and predicting the stereochemical outcome of reactions, such as the asymmetric reduction of the keto group in β-keto esters to form chiral β-hydroxy esters. researchgate.net Techniques like molecular docking and analysis of enzyme-substrate complexes are used to rationalize the high enantioselectivity observed in biocatalytic reductions. nih.gov

In these studies, the β-keto ester substrate is docked into the active site of an enzyme, such as a dehydrogenase. nih.gov By calculating and comparing the interaction and binding energies of the different possible enzyme-substrate complexes that lead to the (S) or (R) alcohol products, researchers can predict which enantiomer will be preferentially formed. nih.gov This analysis helps explain how the specific orientation of the substrate within the chiral environment of the enzyme's active site dictates the stereoselectivity of the reduction. nih.govresearchgate.net

Derivation of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Descriptors through Computational Methods

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models rely on molecular descriptors calculated through computational methods to correlate a compound's structure with its biological activity or physical properties. nih.gov For fluorinated β-keto esters, these descriptors can predict characteristics like drug-likeness, absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Calculated descriptors often include parameters like molecular weight, LogP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.govchemscene.com These descriptors are used to assess properties such as solubility, permeability, and potential to cross biological barriers, which are critical in the development of pharmaceutical compounds. researchgate.net

Table 3: Calculated QSPR Descriptors for β-Keto Ester Analogs

| Descriptor | Definition | Representative Value | Reference |

|---|---|---|---|

| TPSA | Topological Polar Surface Area | 43.37 Ų | chemscene.com |

| LogP | Octanol-Water Partition Coefficient | 1.96 | chemscene.com |

| H_Acceptors | Number of Hydrogen Bond Acceptors | 3 | chemscene.com |

| H_Donors | Number of Hydrogen Bond Donors | 0 | chemscene.com |

Values are for the related compound Methyl 4-(3-fluorophenyl)-4-oxobutanoate. chemscene.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by providing information about the chemical environment of individual atoms. For Methyl 2-(2-fluorophenyl)-3-oxobutanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a complete analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. Based on the structure of this compound, a number of distinct signals are expected.

The molecule exists in keto-enol tautomeric forms. The predominant keto form would exhibit signals for the aromatic protons, the methine proton, the methyl ester protons, and the acetyl methyl protons. The aromatic protons on the 2-fluorophenyl ring are expected to appear in the range of δ 7.0-7.5 ppm, showing complex splitting patterns due to proton-proton and proton-fluorine couplings. The methine proton (CH) adjacent to the aromatic ring and the carbonyl group would likely appear as a singlet or a doublet (due to coupling with ¹⁹F) in the region of δ 4.5-5.0 ppm. The singlet for the methyl ester protons (O-CH₃) is anticipated around δ 3.7-3.9 ppm, while the singlet for the acetyl methyl protons (CO-CH₃) would be found further upfield, typically around δ 2.2-2.4 ppm. The presence of the enol tautomer would introduce a new set of signals, including a characteristic enolic hydroxyl (-OH) proton, typically observed as a broad singlet at a downfield chemical shift (δ 12-16 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Keto Form)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₄F) | 7.0 - 7.5 | Multiplet (m) |

| Methine (CH) | 4.5 - 5.0 | Singlet (s) or Doublet (d) |

| Methyl Ester (OCH₃) | 3.7 - 3.9 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure of this compound would give a distinct signal.

The spectrum is expected to show two signals in the carbonyl region (δ 160-210 ppm): one for the ester carbonyl carbon (around δ 165-175 ppm) and another for the ketone carbonyl carbon at a more downfield position (around δ 195-205 ppm). The aromatic carbons of the 2-fluorophenyl group would produce several signals in the δ 115-165 ppm range. The carbon directly bonded to the fluorine atom would show a large coupling constant (¹JCF) and its chemical shift would be significantly affected, typically appearing at the downfield end of the aromatic region. The other aromatic carbons would also exhibit smaller C-F couplings. The methine carbon (CH) is expected to resonate around δ 50-60 ppm. The methyl ester carbon (OCH₃) would appear around δ 52-55 ppm, and the acetyl methyl carbon (COCH₃) would be observed in the upfield region, around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | 195 - 205 |

| Ester Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-F) | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic (C-H, C-C) | 115 - 135 |

| Methine (CH) | 50 - 60 |

| Methyl Ester (OCH₃) | 52 - 55 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Environments

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, this technique would provide a single signal for the fluorine atom on the phenyl ring.

The chemical shift of the fluorine atom is sensitive to its electronic environment. For a fluorine atom attached to an aromatic ring, the signal is typically observed in the range of δ -100 to -140 ppm relative to a standard like CFCl₃. The exact chemical shift would be influenced by the substitution pattern on the ring. The signal would likely appear as a multiplet due to coupling with the ortho, meta, and para protons on the aromatic ring.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and torsional angles.

This analysis would confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the solid state. Furthermore, it would provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. In the case of a chiral crystal, the absolute stereochemistry could also be determined. Currently, there is no publicly available crystal structure data for this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., EIMS, ESI-MS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Using techniques like Electrospray Ionization (ESI-MS) or Electron Ionization (EI-MS), the molecular ion peak (M⁺ or [M+H]⁺) for this compound (C₁₁H₁₁FO₃) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (210.20 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in EI-MS would likely involve characteristic losses of small neutral molecules or radicals. Plausible fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃, 31 u), the acetyl group (-COCH₃, 43 u), or the carbomethoxy group (-COOCH₃, 59 u). The cleavage of the bond between the carbonyl carbon and the methine carbon would also be a likely fragmentation route.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Predicted) | Corresponding Neutral Loss |

|---|---|---|

| [M]⁺ | 210 | - |

| [M - OCH₃]⁺ | 179 | CH₃O· |

| [M - COCH₃]⁺ | 167 | ·COCH₃ |

| [M - COOCH₃]⁺ | 151 | ·COOCH₃ |

| [C₆H₄F-CH=C=O]⁺ | 136 | CH₃COOH |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. Two distinct carbonyl (C=O) stretching vibrations would be prominent: one for the ester group, typically appearing around 1735-1750 cm⁻¹, and one for the ketone group, usually found at a lower wavenumber, around 1710-1725 cm⁻¹. The C-F stretching vibration of the fluorophenyl group would likely be observed in the fingerprint region, around 1200-1300 cm⁻¹. Other expected signals include C-O stretching for the ester at 1100-1300 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range, and C-H stretching vibrations for both aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively. The presence of the enol form would be indicated by a broad O-H stretching band around 2500-3300 cm⁻¹ and a C=C stretching band near 1650 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (aromatic) | Stretch | 3050 - 3150 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=O (ester) | Stretch | 1735 - 1750 |

| C=O (ketone) | Stretch | 1710 - 1725 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-F (aryl) | Stretch | 1200 - 1300 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.